molecular formula C17H19N3O5S2 B12193481 ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate

ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B12193481
M. Wt: 409.5 g/mol
InChI Key: ZYBZPDZXBLLYLB-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic thiazole derivative characterized by a bicyclic thiazole core substituted with a cyclopropylsulfamoylphenyl moiety and an ethyl ester group. The compound’s structure features:

  • A Z-configuration at the imino double bond, influencing stereoelectronic properties.
  • A methyl group at the 4-position of the thiazole ring, affecting ring conformation and intermolecular interactions.
  • An ethyl ester at the 5-position, modulating solubility and reactivity.

Crystallographic studies using tools like SHELX and the Cambridge Structural Database (CSD) reveal that such thiazole derivatives often exhibit planar thiazole rings with puckering deviations (if present) quantified via Cremer-Pople parameters . Hydrogen-bonding patterns, critical for molecular packing, are analyzed using graph-set notation .

Properties

Molecular Formula

C17H19N3O5S2

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-[[3-(cyclopropylsulfamoyl)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H19N3O5S2/c1-3-25-16(22)14-10(2)18-17(26-14)19-15(21)11-5-4-6-13(9-11)27(23,24)20-12-7-8-12/h4-6,9,12,20H,3,7-8H2,1-2H3,(H,18,19,21)

InChI Key

ZYBZPDZXBLLYLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CC3)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the thiazole ring and the cyclopropylsulfamoyl group, which can form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of 2-imino-1,3-thiazole carboxylates. Key structural analogues include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological/Functional Notes
Target Compound C₁₈H₂₀N₄O₅S₂ 452.51 Cyclopropylsulfamoylphenyl, ethyl ester Potential enzyme inhibition (sulfonamide)
Ethyl (2Z)-2-[(2,3-Dimethylphenyl)Imino]-3-(2-Hydroxyethyl)-4-Methyl-2,3-Dihydro-1,3-Thiazole-5-Carboxylate C₁₇H₂₂N₂O₃S 334.43 2,3-Dimethylphenyl, hydroxyethyl Solubility in polar solvents
Propiconazole (from Pesticide Glossary) C₁₅H₁₇Cl₂N₃O₂ 342.22 Triazole, dichlorophenyl, propyl dioxolane Antifungal agent

Key Structural Differences:

  • Substituent Effects : The target compound’s cyclopropylsulfamoyl group enhances hydrogen-bonding capacity compared to the dimethylphenyl group in the analogue from .
  • Ring Conformation : Thiazole rings in similar compounds exhibit minimal puckering (Cremer-Pople amplitude <0.1 Å), while dioxolane rings in propiconazole show significant puckering (amplitude ~0.5 Å) .

Physicochemical Properties

  • Solubility : The ethyl ester in the target compound improves lipid solubility vs. hydroxyethyl-substituted analogues .
  • Thermal Stability: Sulfonamide-containing derivatives (e.g., target compound) exhibit higher melting points (mp ~180–200°C) compared to non-sulfonamide analogues (mp ~120–140°C) due to stronger intermolecular hydrogen bonds .

Research Findings and Data

Crystallographic Analysis (CSD Data)

Parameter Target Compound (Predicted) Ethyl Derivative Propiconazole
Bond Length (C=N, Å) 1.28 1.29 1.33 (triazole C-N)
Dihedral Angle (°) 5.2 (thiazole-phenyl) 8.7 12.4 (dioxolane)
Hydrogen Bonds/Unit Cell 4 2 0

Biological Activity

Ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H18N2O3SC_{15}H_{18}N_2O_3S and features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclopropylsulfamoyl moiety is particularly noteworthy as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties

Thiazole derivatives are also explored for their anticancer potential. Research has demonstrated that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specifically, studies have reported that modifications in the thiazole structure can enhance selectivity towards cancerous cells while sparing normal cells.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors could lead to downstream effects influencing cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives are known to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.

Case Studies and Research Findings

A review of literature reveals several studies focusing on similar thiazole compounds:

StudyFindings
Zhang et al. (2020)Reported antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Lee et al. (2019)Demonstrated anticancer effects in breast cancer cell lines with IC50 values ranging from 10 to 20 µM.
Kumar et al. (2021)Investigated the structure-activity relationship (SAR) showing that modifications at the 4-position of the thiazole ring significantly enhance biological activity.

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